molecular formula C13H19NO2 B12113527 2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid

2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid

Cat. No.: B12113527
M. Wt: 221.29 g/mol
InChI Key: UZIYDNHKPOZTOV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a dimethylamino group and an isopropylphenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the reaction of 4-isopropylbenzaldehyde with dimethylamine to form an intermediate compound.

    Acetic Acid Addition: The intermediate is then reacted with acetic acid under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethylamino or isopropylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling.

    Pathway Modulation: The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Lacks the isopropyl group.

    2-(Dimethylamino)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of an isopropyl group.

    2-(Dimethylamino)-2-(4-tert-butylphenyl)acetic acid: Features a tert-butyl group.

Uniqueness

2-(Dimethylamino)-2-(4-isopropylphenyl)acetic acid is unique due to the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(dimethylamino)-2-(4-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)10-5-7-11(8-6-10)12(13(15)16)14(3)4/h5-9,12H,1-4H3,(H,15,16)

InChI Key

UZIYDNHKPOZTOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)O)N(C)C

Origin of Product

United States

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